molecular formula C9H9N3O2 B2757134 4-((4H-1,2,4-Triazol-3-yl)methoxy)phenol CAS No. 2110265-50-2

4-((4H-1,2,4-Triazol-3-yl)methoxy)phenol

Cat. No.: B2757134
CAS No.: 2110265-50-2
M. Wt: 191.19
InChI Key: REWYGTIEIIGCCE-UHFFFAOYSA-N
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Description

4-((4H-1,2,4-Triazol-3-yl)methoxy)phenol is a chemical compound with the molecular formula C9H9N3O2. It is characterized by the presence of a triazole ring attached to a phenol group via a methoxy linker.

Scientific Research Applications

4-((4H-1,2,4-Triazol-3-yl)methoxy)phenol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4H-1,2,4-Triazol-3-yl)methoxy)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with 4H-1,2,4-triazole in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4H-1,2,4-Triazol-3-yl)methoxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-((4H-1,2,4-Triazol-3-yl)methoxy)phenol involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors. This binding can inhibit the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4H-1,2,4-Triazol-3-yl)methoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(1H-1,2,4-triazol-5-ylmethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-7-1-3-8(4-2-7)14-5-9-10-6-11-12-9/h1-4,6,13H,5H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWYGTIEIIGCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OCC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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